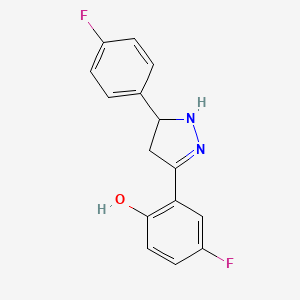

4-fluoro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a phenolic compound with a pyrazole ring attached, both of which are substituted with fluorine atoms . Phenolic compounds are a class of chemical compounds consisting of a phenyl group (-C6H5) bonded to a hydroxyl group (-OH). Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorophenyl groups could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenol group and a pyrazole ring, both of which are substituted with fluorine atoms .Chemical Reactions Analysis

As a phenolic compound, it might undergo reactions typical of phenols, such as E1 or E2 elimination reactions, or electrophilic aromatic substitution. The pyrazole ring might undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the phenol and pyrazole groups, as well as the fluorine substituents. For example, the compound might exhibit the acidity typical of phenols, and the fluorine atoms might influence its reactivity and polarity .Scientific Research Applications

Crystal Structure and Conformation

- Pyrazoline derivatives, including those with fluoro-substituted phenyl groups, exhibit interesting crystal structures and conformations. For example, studies have shown that the five-membered pyrazole ring can exist in an envelope conformation, with intermolecular interactions influencing the overall crystal structure (Chopra et al., 2007).

Synthesis and Antimicrobial Activity

- Novel fluorine-containing pyrazole-based thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent inhibitory action against various bacteria and fungi, demonstrating the potential of fluorine-substituted pyrazolines in antimicrobial research (Desai et al., 2012).

Photophysical and Chemosensory Properties

- Pyrazoline derivatives have been studied for their photophysical properties, including absorption, emission, and fluorescence quantum yield. Such compounds can be utilized as fluorescent chemosensors for metal ions, offering potential applications in analytical chemistry (Khan, 2020).

Electron-Transfer Thermodynamics

- The study of donor-substituted pyrazoline fluorophores has revealed insights into photoinduced electron-transfer thermodynamics. These compounds' photophysical properties, influenced by aryl substituents, open up possibilities for their use in biological applications, such as intracellular pH probes (Fahrni et al., 2003).

Selective Metal Ion Sensing

- Fluorinated pyrazoline compounds have been developed as selective fluorometric sensors for metal ions like Hg2+. This highlights their potential use in environmental monitoring and analytical applications (Bozkurt & Gul, 2020).

Antimycobacterial Activity

- Some fluorinated pyrazoline derivatives have shown promising antimycobacterial activity. This suggests a potential role for these compounds in developing new treatments for diseases like tuberculosis (Ali & Yar, 2007).

Corrosion Inhibition

- Pyrazoline derivatives, including those with fluorine substitutions, have been explored as corrosion inhibitors for metals like mild steel in acidic environments. This application is significant in industries where corrosion resistance is critical (Lgaz et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGJJPFPRCFVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)

![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2454187.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)